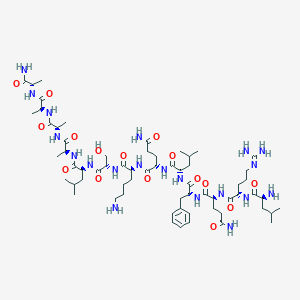
212370-40-6
カタログ番号 B612665
CAS番号:
212370-40-6
分子量: 1155.31
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with CAS number 212370-40-6 is known as Gp100 (25-33), human . It is a fragment of the human melanoma antigen, specifically the amino acids 25-33 . This compound is a 9-amino acid (AA) epitope that is restricted by H-2D b and recognized by T cells .
Molecular Structure Analysis
The molecular formula of Gp100 (25-33), human is C52H82N16O14 . The sequence of this 9-amino acid peptide is Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu .Physical And Chemical Properties Analysis
The molecular weight of Gp100 (25-33), human is 1155.31 . It is soluble in water . The predicted density is 1.49±0.1 g/cm3 .科学的研究の応用
Biomedical Data Analysis
- Big data in biomedicine is revolutionizing precision medicine, leading to treatments tailored to individual needs. This involves integrating vast amounts of information from genomic sequencing, lab studies, and patient records (Bender, 2015).
Ethical and Social Aspects of Research
- Ethical, legal, and social aspects are increasingly significant in scientific research, particularly in areas like genomics and nanotechnology. This focus aims to guide research and development in ways that respect societal concerns (Schuurbiers & Fisher, 2009).
Drug Discovery
- The field of drug discovery has been profoundly influenced by molecular biology and genomics, leading to the development of new therapeutic agents. Biotech firms play a crucial role in bridging academia and pharmaceutical companies in this domain (Drews, 2000).
Scientific Research Impact
- Scientific research probes the universe's mysteries and creates technologies that benefit humanity. The AAAS Annual Meeting theme of "Beauty and Benefits of Science" highlights the importance of science in society (Press, 2013).
Nanoparticle Synthesis
- The development of novel materials, such as semiconducting materials, has been central to advancements in technology, particularly in the electronics industry (Cushing, Kolesnichenko, & O'Connor, 2004).
Role of Science in Society
- The balance between scientific breakthroughs and societal respect for scientific authority is crucial. Education in scientific methods and processes is vital for reinforcing scientific credibility (Vekemans, 2023).
Alzheimer's Research
- Research on Alzheimer's disease involves studying beta-amyloid peptide structures, with implications for understanding and treating the disease (Petkova, Yau, & Tycko, 2006).
Cancer Systems Biology
- Systems biology in cancer research focuses on genomic and epigenetic aberrations and their impact on signaling networks. This approach is crucial for personalized cancer therapy (Werner, Mills, & Ram, 2014).
Data Sharing in Scientific Research
- Effective data sharing is vital for verifying results and extending research. However, there are barriers rooted in the research process and culture (Tenopir et al., 2011).
Clinical Knowledge in Medicine
- Clinical decisions are based on more than controlled experiment results, incorporating interpretive action, communication, opinions, and experiences (Malterud, 2001).
Translational Research in Nursing
- Translational research in healthcare science applies scientific findings to clinical practice, a field in which nurse scientists play a vital role (Grady, 2010).
40Ar/39Ar Dating in Geochronology
- The 40Ar/39Ar dating technique is used in geological and planetary processes research, involving systematic error analysis and calibration for accuracy (Scaillet, 2000).
Reproducibility in Basic and Preclinical Research
- Reproducibility issues in biomedical research arise from a failure to adhere to good scientific practice, highlighting a need for improved research quality (Begley & Ioannidis, 2015).
Accelerating Scientific Discoveries
- Hackathons enhance collaborative science by enabling peer review before publication and driving reproducibility of scientific analyses (Ghouila et al., 2018).
Cancer Cell Research in Microgravity
- Lab-on-a-Chip technology is tested for culturing human melanoma cells under simulated microgravity, with implications for space-based cancer research (Przystupski et al., 2021).
Integration of Complementary and Alternative Medicine
- Scientific research guides healthcare policy regarding the integration of complementary and alternative medicine into conventional medical practices (Hess, 2002).
Geochronology at the Instituto de Geociências
- The Ar-40/Ar-39 laboratory at CPGeo/USP provides a powerful tool for earth and planetary sciences research, with detailed calibration and standardization procedures (Vasconcelos et al., 2002).
Genetic Information in Beef Cattle Production
- Genetic information's utility in beef cattle production is explored through decision analysis, assessing the expected value under risk aversion (Lambert, 2008).
Electrochemical Behavior in Materials Science
- Electrochemical behavior studies of thin film analogs provide insights into materials science, supported by the US Air Force Office of Scientific Research (Ramgopal, Schmutz, & Frankel, 2001).
作用機序
特性
CAS番号 |
212370-40-6 |
|---|---|
製品名 |
212370-40-6 |
分子式 |
C₅₂H₈₂N₁₆O₁₄ |
分子量 |
1155.31 |
配列 |
One Letter Code: KVPRNQDWL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された










